molecular formula C16H16N4O2 B2905667 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide CAS No. 1355917-29-1

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide

Cat. No.: B2905667
CAS No.: 1355917-29-1
M. Wt: 296.33
InChI Key: WWIYXXSUXYUMNP-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide is a heterocyclic compound that features a pyrazole ring, a cyano group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base to form the intermediate, which is then reacted with oxolane-2-carboxylic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide is unique due to the combination of the pyrazole ring, cyano group, and oxolane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-9-14(19-16(21)15-7-4-8-22-15)12-10-18-20(11-12)13-5-2-1-3-6-13/h1-3,5-6,10-11,14-15H,4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIYXXSUXYUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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